molecular formula C6H14ClNO B6277433 4-methyloxan-3-amine hydrochloride, Mixture of diastereomers CAS No. 2763779-38-8

4-methyloxan-3-amine hydrochloride, Mixture of diastereomers

Cat. No. B6277433
CAS RN: 2763779-38-8
M. Wt: 151.6
InChI Key:
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Description

4-Methyloxan-3-amine hydrochloride, or MOMA-HCl, is a chiral amine salt used in a variety of scientific research applications. It is a mixture of two diastereomeric forms, and has been used in a range of biochemical and physiological experiments.

Scientific Research Applications

MOMA-HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase, and as a substrate for the study of enzyme-catalyzed reactions. It has also been used in studies of protein folding and as a probe for the study of protein-protein interactions.

Mechanism of Action

MOMA-HCl has been shown to act as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase. It is thought to act by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
MOMA-HCl has been shown to have a range of biochemical and physiological effects in a variety of organisms. It has been shown to inhibit the growth of various bacterial species, and to inhibit the growth of certain fungi and parasites. It has also been shown to have anti-inflammatory and anti-viral activity in animal models.

Advantages and Limitations for Lab Experiments

MOMA-HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solutions. It is also non-toxic, making it safe for use in experiments involving animals or other organisms. On the other hand, the mixture of diastereomers can make it difficult to obtain consistent results in experiments.

Future Directions

MOMA-HCl has potential for further research in a range of areas. For example, its inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase could be explored further, with a view to developing novel therapeutics. Its anti-inflammatory and anti-viral activity could also be explored, with a view to developing novel treatments for infectious diseases. Additionally, its effects on protein-protein interactions could be investigated further, with a view to developing novel therapeutic agents. Finally, its potential for use in drug delivery systems could be explored, with a view to developing novel delivery systems for therapeutic agents.

Synthesis Methods

MOMA-HCl is synthesized by the reaction of 4-methyloxan-3-amine and hydrochloric acid. The reaction is carried out in an aqueous solution at a pH of between 4 and 5. The reaction yields a mixture of two diastereomers, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyloxan-3-amine hydrochloride, mixture of diastereomers involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-2-oxanone", "ammonia", "hydrogen chloride gas", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 4-methyl-2-oxanone is reacted with ammonia in the presence of sodium hydroxide to form 4-methyloxan-3-amine.", "Step 2: The resulting amine is then treated with hydrogen chloride gas to form 4-methyloxan-3-amine hydrochloride, mixture of diastereomers.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2763779-38-8

Product Name

4-methyloxan-3-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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